molecular formula C12H18N2O3 B1394034 2-[4-(Dimethylamino)butoxy]isonicotinic acid CAS No. 1287218-67-0

2-[4-(Dimethylamino)butoxy]isonicotinic acid

Cat. No.: B1394034
CAS No.: 1287218-67-0
M. Wt: 238.28 g/mol
InChI Key: NSMOIRAODMTBLN-UHFFFAOYSA-N
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Description

“2-[4-(Dimethylamino)butoxy]isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Molecular Structure Analysis

The molecular structure of isonicotinic acid, the parent compound of “this compound”, has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The dipole moment, polarizability, and first static hyperpolarizability of the four stable conformers have been calculated .

Scientific Research Applications

Synthesis and Properties

  • Clarke et al. (1983) explored the synthesis and properties of compounds related to isonicotinic acid, highlighting the versatility of these compounds in chemical reactions (Clarke, Kasum, Prager, & War, 1983).

Luminescence and Coordination Networks

  • Yuan and Liu (2005) discussed the use of isonicotinic acid in creating metal-organic coordination networks, emphasizing its application in fluorescence probing and potential use in the study of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).

Synthesis of Medical Compounds

  • Huo, Kosugi, and Yamamoto (2008) applied isonicotinic acid in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, demonstrating its role in pharmaceutical applications (Huo, Kosugi, & Yamamoto, 2008).

Schiff Base Compounds

  • Yang (2007) synthesized Schiff base compounds using isonicotinic acid, underlining its potential in the creation of complex molecular structures (Yang, 2007).

Anti-Histaminic Properties

  • Casy and Parulkar (1969) investigated the anti-histaminic properties of certain aminobutenes derived from isonicotinic acid, suggesting its relevance in the development of anti-allergy medications (Casy & Parulkar, 1969).

Hydrogen-Bonded Mixed-Valence Complexes

  • Canzi et al. (2014) explored hydrogen-bonded mixed-valence complexes using isonicotinic acid, indicating its application in the study of electron transfer and spectroscopy (Canzi et al., 2014).

T-butoxycarbonylation of Amines

  • Guibe-jampel and Wakselman (1971) used a derivative of isonicotinic acid in the t-butoxycarbonylation of amines, demonstrating a specific chemical application (Guibe-jampel & Wakselman, 1971).

Hemoglobin Oxygen Affinity

  • Randad et al. (1991) investigated the effect of isonicotinic acid derivatives on hemoglobin's oxygen affinity, showing potential medical applications in the treatment of conditions related to oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

Mechanism of Action

Target of Action

It is a derivative of isoniazid , which is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

As a derivative of isoniazid, 2-[4-(Dimethylamino)butoxy]isonicotinic acid is likely to share a similar mode of action. Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, it interferes with the synthesis of mycolic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

Isoniazid derivatives are known to affect the synthesis of mycolic acids , which are key components of the mycobacterial cell wall. This disruption of cell wall synthesis leads to impaired bacterial growth and survival .

Pharmacokinetics

The solubility of isonicotinic acid, a related compound, in various solvents has been studied . This information could potentially be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

As a derivative of isoniazid, it is likely to share similar effects, including the disruption of mycolic acid synthesis and the consequent impairment of bacterial cell wall formation .

Properties

IUPAC Name

2-[4-(dimethylamino)butoxy]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOIRAODMTBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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